Lysine ascorbate

Description

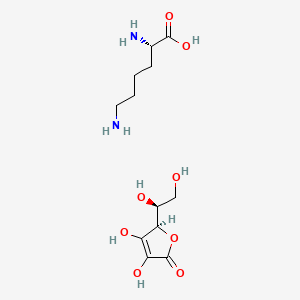

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t5-;2-,5+/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNXLUIFXPXQCB-BHQVQWGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947277 | |

| Record name | Lysine--hex-1-enofuranos-3-ulose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94231-35-3, 24404-95-3 | |

| Record name | L-Ascorbic acid, compd. with L-lysine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94231-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, compd. with L-ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine L-ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine--hex-1-enofuranos-3-ulose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine L-ascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lysine L-ascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X3TZ9A0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Biological Action of Lysine Ascorbate Molecular and Cellular Perspectives

Influence on Extracellular Matrix (ECM) Dynamics and Structure

The structural integrity and dynamic nature of the extracellular matrix are fundamental to tissue health, and the components of lysine (B10760008) ascorbate (B8700270) play significant roles in its maintenance and remodeling.

Cofactor Activity for Hydroxylases (Prolyl and Lysyl Hydroxylases)

Ascorbic acid is an indispensable cofactor for a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which includes prolyl and lysyl hydroxylases. taylorandfrancis.comrug.nl These enzymes are critical for the post-translational modification of collagen, the most abundant protein in the ECM. nih.govpsu.edu

The synthesis of stable and functional collagen and elastin (B1584352) fibers is heavily dependent on the enzymatic hydroxylation of specific amino acid residues.

Collagen Synthesis: Ascorbic acid is essential for the activity of prolyl and lysyl hydroxylases, which catalyze the hydroxylation of proline and lysine residues within procollagen (B1174764) chains. nih.govnews-medical.netlumenlearning.com This hydroxylation is a critical step for the proper folding of procollagen into a stable triple-helical conformation. taylorandfrancis.comnews-medical.net Without adequate ascorbic acid, collagen synthesis is impaired, leading to the production of underhydroxylated and unstable collagen that is rapidly degraded. lumenlearning.com Lysine itself is a fundamental building block of collagen, being one of the primary amino acids incorporated into the polypeptide chains. iiarjournals.org

Elastin Synthesis: While the role of ascorbate in elastin synthesis is less defined than in collagen synthesis, some studies suggest it can influence the production of insoluble elastin and the activity of lysyl oxidase, an enzyme involved in cross-linking both collagen and elastin. nih.govresearchgate.net

The hydroxylation of proline and lysine residues, facilitated by ascorbate, is a key post-translational modification that dictates the structural integrity of collagen. news-medical.net

Hydroxyproline Formation: Prolyl hydroxylases, with ascorbate as a cofactor, convert proline residues to hydroxyproline. This modification is crucial for the stability of the collagen triple helix at physiological temperatures. psu.edu

Hydroxylysine Formation: Lysyl hydroxylases, also dependent on ascorbate, convert lysine residues to hydroxylysine. taylorandfrancis.comlumenlearning.com These hydroxylysine residues serve as attachment sites for carbohydrate molecules (glycosylation) and are essential for the formation of stable intermolecular cross-links in the ECM. taylorandfrancis.comnews-medical.net This cross-linking process, initiated by lysyl oxidase, provides tensile strength and stability to collagen fibrils. news-medical.netresearchgate.net

| Enzyme | Cofactor(s) | Substrate(s) | Product(s) | Biological Significance |

| Prolyl Hydroxylase | Ascorbic Acid, Fe2+ | Proline residues in procollagen | Hydroxyproline | Stabilizes the collagen triple helix. psu.edu |

| Lysyl Hydroxylase | Ascorbic Acid, Fe2+ | Lysine residues in procollagen | Hydroxylysine | Enables glycosylation and formation of stable cross-links. taylorandfrancis.comlumenlearning.com |

| Lysyl Oxidase | Copper | Lysine and hydroxylysine residues | Aldehyde derivatives | Initiates covalent cross-linking of collagen and elastin fibers. news-medical.netresearchgate.net |

Modulation of Matrix Metalloproteinase (MMP) Activity

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components, playing a crucial role in tissue remodeling, wound healing, and also in pathological processes like cancer metastasis. spandidos-publications.comspandidos-publications.com Research has indicated that a nutrient mixture containing lysine and ascorbic acid, among other components, can modulate the activity of MMPs. spandidos-publications.comnih.govnih.gov Specifically, this mixture has been shown to inhibit the secretion of MMP-2 in a dose-dependent manner in human ovarian cancer cells. nih.gov This inhibition of MMPs can help maintain the integrity of the ECM by preventing excessive degradation. spandidos-publications.com

Interaction with Plasminogen and Fibrinolysis Pathways Affecting ECM Integrity

The fibrinolytic system, which is responsible for the breakdown of fibrin (B1330869) clots, also plays a role in ECM remodeling. The central enzyme of this system is plasmin, which is generated from its zymogen, plasminogen. oncohemakey.com

Lysine and its analogs can interfere with the activation of plasminogen to plasmin. iiarjournals.org Plasminogen contains specific lysine-binding sites (kringle domains) that allow it to bind to fibrin, a key step in fibrinolysis. mdpi.comnih.gov By competing for these binding sites, lysine can modulate the activity of the fibrinolytic system. iiarjournals.orgd-nb.info This interaction can indirectly affect ECM integrity, as plasmin can also degrade various ECM components, and its activity is linked to the activation of some MMPs.

Regulation of Cellular Redox Homeostasis

Ascorbic acid is a potent water-soluble antioxidant and plays a central role in protecting cells from damage by reactive oxygen species (ROS). news-medical.netnih.gov It can directly scavenge ROS and also regenerate other antioxidants, such as vitamin E. news-medical.net This antioxidant activity helps to maintain cellular redox homeostasis, a balance between oxidants and antioxidants that is crucial for normal cellular function. frontiersin.orgmdpi.com

Ascorbate's Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

The ascorbate component of lysine ascorbate is a potent, water-soluble antioxidant. acs.orgnih.govtandfonline.com It plays a crucial role in protecting cellular components from damage induced by reactive oxygen species (ROS), which are often generated as byproducts of aerobic metabolism and in response to environmental stressors. frontiersin.orgoup.com Ascorbate directly scavenges various ROS, including the superoxide (B77818) radical and singlet oxygen, and is significantly more efficient at this than glutathione. acs.orgresearchgate.net This scavenging activity helps to mitigate oxidative stress and prevent damage to vital macromolecules such as DNA, lipids, and proteins. researchgate.net

The antioxidant function of ascorbate is also linked to its ability to regenerate other antioxidants, such as vitamin E, by reducing the tocopheroxyl radical. acs.org This interaction is critical for suppressing lipid peroxidation. acs.org In plant and animal cells, ascorbate is a key player in the ascorbate-glutathione cycle, a pathway that detoxifies hydrogen peroxide. frontiersin.orgresearchgate.net The antioxidant capacity of a cell is tightly linked to maintaining a high reduction state of both ascorbate and glutathione. frontiersin.org

Pro-oxidant Effects in Defined Experimental Systems (e.g., Metal-Catalyzed Oxidation)

In certain contexts, particularly in the presence of transition metal ions like iron and copper, ascorbate can exhibit pro-oxidant properties. nih.govescholarship.orgnih.gov This occurs when ascorbate reduces redox-active metals, such as reducing ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) or cupric copper (Cu²⁺) to cuprous copper (Cu⁺). nih.govescholarship.orgresearchgate.net These reduced metal ions can then participate in Fenton-type reactions, reacting with hydrogen peroxide to generate highly reactive hydroxyl radicals. researchgate.nettandfonline.com

This pro-oxidant activity is dependent on the concentration of ascorbate and the availability of catalytic metals. nih.govescholarship.org At high concentrations, ascorbate can act as an antioxidant by scavenging the very radicals it helps to generate. researchgate.nettandfonline.com However, at lower concentrations in the presence of metal ions, its pro-oxidant effects can dominate. escholarship.org This dual role of ascorbate as both a pro-oxidant and an antioxidant is a critical aspect of its biological activity. nih.gov

The interaction between xylose-lysine Maillard reaction products and the Fe³⁺-EDTA/H₂O₂/ascorbate system has been shown to have a pro-oxidative effect, likely due to an increase in the reducing power of the reaction system. tandfonline.com However, at higher concentrations, this pro-oxidant action diminishes due to the scavenging of free radicals. tandfonline.com

Epigenetic Regulatory Mechanisms

Ascorbate is a critical cofactor for a family of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases, which play a central role in epigenetic regulation. acs.orgnih.govnih.gov These enzymes include the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases. acs.orgnih.govnih.gov

Influence on Histone Lysine Demethylases (JmjC Family)

Ascorbate also serves as a cofactor for the JmjC domain-containing histone demethylases, which are responsible for removing methyl groups from lysine residues on histone proteins. acs.orgnih.govnih.gov Histone methylation is another key epigenetic modification that influences chromatin structure and gene expression. nih.gov The JmjC demethylases can remove mono-, di-, and trimethylation marks from histone lysines. nih.govnih.gov

The requirement of ascorbate for the optimal activity of JmjC histone demethylases has been demonstrated in vitro. nih.gov For example, the activity of JHDM1 and JHDM3A is significantly reduced in the absence of ascorbate. nih.gov By facilitating histone demethylation, ascorbate can influence the expression of genes regulated by these epigenetic marks. nih.govactanaturae.ru For instance, ascorbate has been shown to enhance the demethylation of H3K9me2/me3 at the loci of pluripotency genes in mouse embryonic stem cells. actanaturae.ru

Impact on Gene Expression Profiles in Cellular Models

The role of ascorbate in epigenetic regulation translates to significant changes in gene expression profiles in various cellular models. In human embryonic stem cells, ascorbate-induced DNA demethylation is associated with altered expression of a subset of the affected genes. oup.com The position of the demethylated CpG sites relative to the transcription start site correlates with these changes in gene expression. oup.com

Furthermore, ascorbate treatment in cellular models has been shown to influence the expression of genes involved in a wide range of biological processes, including cell cycle progression, immune responses, and cellular differentiation. nih.govplos.orgelifesciences.org For example, high concentrations of ascorbic acid have been found to inhibit the expression of genes necessary for cell cycle progression, such as tRNA synthetases and translation initiation factor subunits. plos.org In the context of the immune system, ascorbate can enhance plasma cell differentiation by facilitating TET-mediated DNA demethylation at the Prdm1 locus, a master regulator of plasma cell development. elifesciences.org

Cellular Transport and Uptake Mechanisms

The transport of lysine and ascorbate into cells is mediated by distinct transporter proteins. For the lysine component of this compound, transport across the plasma membrane involves competition with other basic amino acids like arginine. barnys.cz In some microorganisms, lysine uptake is coupled to the proton motive force (PMF), suggesting a proton symport mechanism. nih.gov

The cellular uptake of ascorbate occurs in two forms: the reduced form, ascorbic acid (AA), and the oxidized form, dehydroascorbic acid (DHA). nih.govlumenlearning.com

Ascorbic Acid (AA) Transport : The primary mechanism for AA uptake is through sodium-dependent vitamin C transporters (SVCTs), specifically SVCT1 and SVCT2. nih.govlumenlearning.comwikipedia.org These are active transporters that move ascorbate into the cell against a concentration gradient, a process driven by the sodium electrochemical gradient maintained by the Na⁺/K⁺-ATPase. lumenlearning.comresearchgate.net SVCT1 is mainly involved in intestinal absorption and renal reabsorption, while SVCT2 is more ubiquitously expressed and is responsible for ascorbate uptake in most tissues. acs.orgnih.gov

Dehydroascorbic Acid (DHA) Transport : The oxidized form, DHA, is transported into cells by glucose transporters (GLUTs), particularly GLUT1 and GLUT3. nih.govwikipedia.org This transport occurs via facilitated diffusion, moving down a concentration gradient. lumenlearning.com Once inside the cell, DHA is rapidly reduced back to ascorbic acid, which traps the vitamin within the cell and maintains the concentration gradient for further DHA uptake. lumenlearning.com This "ascorbic acid recycling" allows cells to accumulate high intracellular concentrations of the vitamin. lumenlearning.com

The interplay between these transport mechanisms allows cells to maintain homeostatic control over their intracellular ascorbate levels, which is crucial for its diverse biological functions. nih.govlumenlearning.com It has been noted that the membrane transport of some compounds, like rutin, can be enhanced by the presence of ascorbic acid. researchgate.net

Interactive Data Table: Key Enzymes and Transporters in this compound's Biological Action

| Molecule | Associated Proteins | Function | Cellular Location | References |

| Ascorbate | Ten-Eleven Translocation (TET) Enzymes | Cofactor for DNA demethylation | Nucleus | acs.orgnih.govnih.gov |

| Ascorbate | Jumonji C (JmjC) Domain-Containing Histone Demethylases | Cofactor for histone demethylation | Nucleus | acs.orgnih.govnih.gov |

| Ascorbic Acid | Sodium-Dependent Vitamin C Transporters (SVCT1, SVCT2) | Active transport of ascorbic acid | Plasma Membrane | nih.govlumenlearning.comwikipedia.org |

| Dehydroascorbic Acid | Glucose Transporters (GLUT1, GLUT3) | Facilitated diffusion of dehydroascorbic acid | Plasma Membrane | nih.govwikipedia.org |

| Lysine | Amino Acid Transporters | Transport of lysine into cells | Plasma Membrane | barnys.cz |

Direct Modulation of Protein Function via Vitcylation

Recent research has uncovered a novel, direct mechanism of action for ascorbate beyond its role as an enzyme cofactor: a post-translational modification (PTM) known as "vitcylation." nih.govbroadinstitute.org This process involves the direct, enzyme-free covalent attachment of an ascorbate molecule to the ε-amine group of lysine residues on various proteins. biorxiv.orgbiorxiv.org This modification, forming "vitcyl-lysine," occurs in a manner that is dependent on dose and pH. nih.govbiorxiv.org Vitcylation alters the chemical and physical properties of the modified lysine residue, which can have profound effects on protein structure and function. biorxiv.orgbiorxiv.org

A primary example of vitcylation's impact is its modulation of the STAT1 signaling pathway, which is crucial for interferon (IFN)-mediated immune responses. nih.gov Research has demonstrated that ascorbate vitcylates the Signal Transducer and Activator of Transcription 1 (STAT1) protein specifically at the lysine-298 (K298) residue. nih.govbroadinstitute.orgbiorxiv.org

This modification has a critical functional consequence: it physically impairs the interaction between STAT1 and its corresponding phosphatase, T cell protein-tyrosine phosphatase (TCPTP, also known as PTPN2). nih.govbroadinstitute.orgbiorxiv.orgscienceopen.com By blocking the binding of this phosphatase, vitcylation prevents the dephosphorylation of a key activating site on STAT1, tyrosine-701 (Y701). nih.govbiorxiv.orgscienceopen.com The result is a sustained state of STAT1 phosphorylation, leading to enhanced and prolonged STAT1-mediated gene expression and a more robust interferon pathway activation. biorxiv.org This mechanism demonstrates a direct link between ascorbate and the regulation of immune signaling, independent of its other known functions. scienceopen.combio-integration.org

The addition of the ascorbate moiety to a lysine residue via vitcylation can fundamentally alter how a protein behaves within the cell. biorxiv.orgbiorxiv.org Protein-protein interactions (PPIs), which are central to nearly all cellular processes, can be either stable (forming long-lasting complexes) or transient (forming and disassembling as needed for signaling). thermofisher.comfrontiersin.org Vitcylation can modulate these interactions. biorxiv.orgbiorxiv.org

The vitcylation of STAT1 at K298 is a clear example of altering a transient PPI, specifically by inhibiting the binding of the PTPN2 phosphatase. nih.govbiorxiv.org Beyond affecting interactions, this PTM can also influence protein stability and subcellular localization. biorxiv.orgbiorxiv.orgabcam.com For instance, the sustained phosphorylation of STAT1 resulting from vitcylation is closely associated with its increased translocation into the nucleus, where it acts as a transcription factor. biorxiv.org By modifying lysine residues, vitcylation introduces a new regulatory layer that can control enzymatic activity, protein stability, and the spatial organization of signaling networks. biorxiv.orgbiorxiv.org

Table 2: Research Findings on STAT1 Vitcylation

| Parameter | Finding | Consequence | Reference |

| Modification Site | Lysine-298 (K298) on STAT1 protein | The ascorbate molecule covalently attaches to this specific residue. | nih.govbroadinstitute.orgbiorxiv.org |

| Protein-Protein Interaction | Impairs the binding of T cell protein-tyrosine phosphatase (TCPTP/PTPN2) to STAT1. | Prevents the phosphatase from accessing its target site. | nih.govbiorxiv.orgscienceopen.com |

| Phosphorylation Status | Prevents dephosphorylation of Tyrosine-701 (Y701) on STAT1. | Leads to sustained STAT1 phosphorylation and activation. | nih.govbiorxiv.orgscienceopen.com |

| Signaling Pathway | Enhances and prolongs the STAT1-mediated interferon (IFN) signaling pathway. | Boosts the expression of IFN-stimulated genes and enhances immune response. | nih.govbroadinstitute.orgbiorxiv.org |

| Subcellular Localization | Promotes the nuclear translocation of activated STAT1. | Allows STAT1 to function as a transcription factor in the nucleus. | biorxiv.org |

Research Models and Methodologies for Investigating Lysine Ascorbate

In Vitro Cellular Models

In vitro models provide a controlled environment to dissect the specific molecular mechanisms through which lysine (B10760008) and ascorbate (B8700270) exert their effects at the cellular level.

Cultured Fibroblast Systems for Collagen Synthesis Studies

Cultured human skin fibroblasts are a primary model for studying the influence of ascorbate on collagen production. Research shows that prolonged exposure of these cells to ascorbate can increase collagen synthesis by approximately eightfold, without a corresponding significant change in non-collagen protein synthesis. nih.govresearchgate.net This stimulation appears to be independent of ascorbate's well-known cofactor function in the hydroxylation of proline and lysine residues within the collagen molecule. nih.govresearchgate.net

Interestingly, the activities of the hydroxylating enzymes are independently regulated by ascorbate. While lysyl hydroxylase activity can increase threefold in response to ascorbate, prolyl hydroxylase activity has been observed to decrease. nih.govresearchgate.net This suggests a complex regulatory network where ascorbate influences collagen polypeptide synthesis, post-translational modifications, and enzyme activities separately. nih.govresearchgate.net The rate of collagen synthesis in these systems has been shown to increase steadily by about fourfold over a four-day period of treatment with L-ascorbic acid. core.ac.uk This effect is critical, as the hydroxylation of proline is necessary for the stability of the collagen triple helix, while the hydroxylation of lysine is essential for the formation of intermolecular cross-links that give collagen fibers their mechanical stability. core.ac.ukkarger.com

| Research Finding | Impact on Collagen Synthesis in Fibroblasts | Source(s) |

| Increased Synthesis | Collagen synthesis increased approximately 8-fold with prolonged ascorbate exposure. | nih.govresearchgate.net |

| Enzyme Activity | Lysyl hydroxylase activity increased 3-fold, while prolyl hydroxylase activity decreased. | nih.govresearchgate.net |

| Synthesis Rate | The rate of collagen synthesis increased steadily by about 4-fold over 4 days of treatment. | core.ac.uk |

| Cofactor Role | Ascorbate is an essential cofactor for prolyl and lysyl hydroxylases, which are required for helix stability and fiber cross-linking. | karger.comportlandpress.com |

Cancer Cell Line Studies Focusing on Cellular Proliferation, Invasion, and ECM Degradation

The combination of lysine and ascorbic acid, often as part of a nutrient mixture with components like proline and green tea extract, has been extensively studied in various cancer cell lines. The central hypothesis, first proposed by Rath and Pauling, is that these nutrients can inhibit cancer progression by stabilizing the extracellular matrix (ECM) and inhibiting the enzymes that degrade it, primarily matrix metalloproteinases (MMPs). drrathresearch.orgspandidos-publications.comtandfonline.comdrrathresearch.org

These studies utilize Matrigel invasion assays to quantify the invasive potential of cancer cells. For instance, in pancreatic cancer cells (MIA PaCa-2), a nutrient mixture containing lysine and ascorbic acid inhibited invasion through Matrigel by up to 100%. drrathresearch.org Similarly, in malignant mesothelioma cells (MSTO-211H), the mixture inhibited MMP-2 and PMA-induced MMP-9 secretion in a dose-dependent manner, with complete inhibition of invasion at a concentration of 500 µg/ml. tandfonline.com In liposarcoma cells (SW-872), the same nutrient mixture also demonstrated significant inhibition of MMP secretion and invasion. drrathresearch.org The mechanism often involves lysine acting as a competitive inhibitor for plasminogen, thereby blocking its activation to plasmin and the subsequent activation of MMPs. spandidos-publications.comiiarjournals.org

| Cancer Cell Line | Nutrient Mixture Components | Key Findings | Source(s) |

| Pancreatic (MIA PaCa-2) | Lysine, Proline, Ascorbic Acid, Green Tea Extract | 100% inhibition of invasion through Matrigel at 500 µg/mL. | drrathresearch.org |

| Mesothelioma (MSTO-211H) | Lysine, Proline, Ascorbic Acid, Green Tea Extract | Dose-dependent inhibition of MMP-2 and MMP-9; 100% invasion inhibition at 500 µg/mL. | tandfonline.com |

| Liposarcoma (SW-872) | Lysine, Proline, Ascorbic Acid, Green Tea Extract | Significant inhibition of MMP secretion and invasion. | drrathresearch.org |

| Cervical (HeLa) | Lysine, Ascorbic Acid, others | Proposed to inhibit MMP activity and strengthen connective tissue integrity. | spandidos-publications.com |

| Prostate (PC-3) | Lysine, Ascorbic Acid, Proline, Green Tea Extract | In vivo xenograft study showed inhibition of MMPs and strengthening of connective tissue. | iiarjournals.org |

Stem Cell Reprogramming Studies in the Context of Epigenetic Regulation

Ascorbate is a critical factor in the field of stem cell biology and epigenetic reprogramming. Its primary role in this context is as a cofactor for the Fe(II) and 2-oxoglutarate-dependent dioxygenase (2-OGDD) family of enzymes, which includes the Ten-eleven translocation (TET) proteins and the Jumonji-C (JmjC) domain-containing histone demethylases (JHDMs). researchgate.netnih.govnih.gov

Histone methylation, particularly on lysine residues (e.g., H3K9, H3K27, H3K36), is a key epigenetic mark that regulates gene expression. nih.gov JmjC-containing enzymes, which require ascorbate for optimal activity, are responsible for removing these methyl groups. nih.govnih.gov Studies have shown that ascorbate enhances the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by stimulating the activity of H3K36 and H3K9-specific demethylases. nih.govresearchgate.net This process helps to erase the epigenetic memory of the differentiated cell state and activate pluripotency genes. nih.gov Similarly, TET enzymes, also dependent on ascorbate, catalyze the oxidation of 5-methylcytosine (B146107) (5mC) in DNA, an initial step in active DNA demethylation. nih.govnih.gov This function is crucial for maintaining the pluripotency of embryonic stem cells (ESCs) and for suppressing tumorigenesis in hematopoietic stem cells. nih.govnih.gov

Investigating Cellular Uptake and Metabolism in Cell Culture

The study of how cells absorb and utilize ascorbate is fundamental to understanding its biological effects. Ascorbate is transported into cells primarily through two sodium-dependent vitamin C transporters, SVCT1 and SVCT2. nih.govresearchgate.netfrontiersin.org Its oxidized form, dehydroascorbate (DHA), can enter cells via glucose transporters (GLUTs), after which it is rapidly reduced back to ascorbate inside the cell. nih.govresearchgate.net

However, in vitro studies present challenges. Standard cell culture media are typically deficient in ascorbate, meaning cells in culture contain less than 1% of physiological concentrations. nih.gov Furthermore, ascorbate is unstable in culture media, where it can be oxidized, a process catalyzed by trace metals like iron, leading to the production of hydrogen peroxide and potential cytotoxicity. nih.govmdpi.com To circumvent this, researchers often use a more stable form, ascorbate-2-phosphate, which releases active ascorbate only after being dephosphorylated inside the cell. frontiersin.orgnih.gov This severe deficiency in typical cell cultures can impair processes dependent on ascorbate, such as the activity of prolyl hydroxylases, histone demethylases, and TET proteins, making the remediation of this deficiency critical for the physiological relevance of in vitro models. nih.gov

In Vivo Animal Models (Non-human)

To understand the systemic and long-term biological impact of lysine and ascorbate, researchers turn to non-human animal models, particularly those that mimic human physiology in their inability to synthesize vitamin C.

Ascorbate-Deficient Animal Models (e.g., Guinea Pigs, Gulo-KO Mice) for Studying Biological Impact

Most mammals can synthesize their own ascorbate from glucose. However, humans, other primates, and guinea pigs lack a functional gene for L-gulono-γ-lactone oxidase (GULO), the final enzyme in the ascorbate synthesis pathway. google.compnas.org This makes the guinea pig a classic and valuable animal model for nutritional research on vitamin C. google.comekb.egmdpi.com Studies in guinea pigs have shown that ascorbate deficiency leads to increased total cholesterol, impaired protein synthesis, and the development of atherosclerotic-like lesions in the aorta. google.com Conversely, adequate ascorbate intake helps maintain plaque-free aortas. google.com

More recently, the development of Gulo-knockout (Gulo-KO) mice, created by inactivating the Gulo gene, has provided a powerful genetic tool. pnas.orgmdpi.comnih.gov Like humans and guinea pigs, these mice are entirely dependent on dietary vitamin C for survival. pnas.org Research using Gulo-KO mice has demonstrated that marginal vitamin C deficiency can lead to disruptions in the aortic wall, including altered elastic laminae and smooth muscle proliferation. pnas.org These models are also crucial for cancer research; ascorbate supplementation in Gulo-KO mice challenged with melanoma or breast cancer cells was found to significantly reduce tumor growth and metastasis, partly by enhancing collagen encapsulation of the tumor and decreasing inflammatory cytokines like IL-6. researchgate.netnih.gov Metabolic studies in these mice also show that ascorbate levels influence the serum ratios of key amino acids, such as arginine to lysine and tyrosine to phenylalanine. nih.govresearchgate.net

| Animal Model | Key Characteristics | Major Research Findings Related to Ascorbate Status | Source(s) |

| Guinea Pig | Natural inability to synthesize ascorbate due to GULO gene defect. | Deficiency leads to elevated cholesterol and atherosclerotic lesions; ascorbate affects collagen cross-linking and protein metabolism. | google.comekb.egresearchgate.netcambridge.org |

| Gulo-KO Mouse | Genetically engineered to lack the GULO enzyme, making them dependent on dietary ascorbate. | Deficiency impairs vascular integrity; supplementation reduces tumor growth and metastasis, modulates inflammatory cytokines (IL-6, VEGF), and affects amino acid metabolism (Arginine/Lysine ratio). | pnas.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.net |

Xenograft Models for Assessing Modulatory Effects on Tumor Growth and Metastasis Mechanisms

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are pivotal in preclinical cancer research to evaluate the efficacy of potential therapeutic agents. Studies utilizing this model have investigated the effects of nutrient mixtures containing lysine and ascorbic acid on tumor growth and metastasis.

In one such study, athymic nude mice were implanted with human prostate cancer PC-3 cells. drrathresearch.org The mice were then divided into a control group receiving a regular diet and a test group whose diet was supplemented with a nutrient mixture containing lysine, proline, arginine, ascorbic acid, and green tea extract. drrathresearch.org After four weeks, the tumors in the mice fed the supplemented diet showed inhibited growth compared to the control group. drrathresearch.org Histological analysis of these tumors revealed a reduction in the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF), both of which are crucial for tumor invasion and angiogenesis. drrathresearch.org

Similar findings were observed in xenograft models of other cancers. When human melanoma A2058 cells were implanted in nude mice, a diet supplemented with a similar nutrient mixture also demonstrated antitumor potential. iiarjournals.org Likewise, studies on human osteosarcoma MNNG-HOS cells, researchgate.netnih.gov breast cancer MDA-MB-231 cells, nih.gov and colon cancer HCT 116 cells spandidos-publications.comingentaconnect.com xenografted into nude mice showed that a nutrient mixture containing lysine and ascorbic acid significantly suppressed tumor growth. nih.govnih.govspandidos-publications.comingentaconnect.com These studies consistently reported inhibition of MMPs and VEGF, indicating that the mixture interferes with key mechanisms of cancer progression. drrathresearch.orgnih.govnih.govspandidos-publications.comingentaconnect.com

Furthermore, research on cervical cancer using HeLa cell xenografts in female nude mice demonstrated that a nutrient mixture including lysine and ascorbic acid could modulate tumor growth and the expression of cancer markers. spandidos-publications.com The proposed mechanism is that lysine and ascorbic acid act as natural inhibitors of extracellular matrix degradation by inhibiting MMP activity and strengthening the connective tissue surrounding the tumor. spandidos-publications.com This "tumor encapsulating effect" is a key aspect of the anti-metastatic potential observed in these xenograft models. ingentaconnect.comnih.gov

High-dose ascorbate alone has also shown antiproliferative and antimetastatic activities in various cancer cell types in a dose-dependent manner. mdpi.com In multiple xenograft models, administration of high-dose ascorbate has demonstrated potent growth inhibition and a reduction in metastatic foci. mdpi.com For instance, in an intraperitoneal xenograft mouse model of ovarian cancer, ascorbate treatment significantly inhibited tumor burden and ascites formation. mdpi.com It also reduced the number of tumor-associated macrophages and disrupted spheroid structures in an ID8 intraperitoneal xenograft mouse model. mdpi.com

Table 1: Summary of Xenograft Model Studies Investigating Nutrient Mixtures Containing Lysine and Ascorbate

| Cancer Cell Line | Animal Model | Key Components of Nutrient Mixture | Observed Effects on Tumor Growth and Metastasis Mechanisms | Reference |

|---|---|---|---|---|

| PC-3 (Prostate Cancer) | Athymic Nude Mice | Lysine, Proline, Arginine, Ascorbic Acid, Green Tea Extract | Inhibited tumor growth; Reduced MMP-9 and VEGF expression. | drrathresearch.org |

| A2058 (Melanoma) | Male Nude Mice | Ascorbic Acid, Lysine, Proline, Arginine, Green Tea Extract | Demonstrated antitumor potential. | iiarjournals.org |

| MNNG-HOS (Osteosarcoma) | Athymic Nude Mice | Lysine, Proline, Arginine, Ascorbic Acid, Green Tea Extract | Inhibited tumor growth; Reduced tumor size; Decreased MMP-9 and VEGF expression. | researchgate.netnih.gov |

| MDA-MB-231 (Breast Cancer) | Female Athymic Nude Mice | Lysine, Proline, Arginine, Ascorbic Acid, Epigallocatechin Gallate | Inhibited tumor growth by 27%; Reduced MMP-9 and VEGF secretion. | nih.gov |

| HCT 116 (Colon Cancer) | Athymic Nude Mice | Lysine, Proline, Arginine, Ascorbic Acid, Green Tea Extract | Inhibited tumor growth; Reduced tumor size; Decreased MMP-9 and VEGF secretion. | spandidos-publications.comingentaconnect.com |

| HeLa (Cervical Cancer) | Female Nude Mice | Lysine, Ascorbic Acid, Proline, Green Tea Extract, other micronutrients | Modulated tumor growth; Inhibited MMP-2 and -9. | spandidos-publications.com |

| OVCAR5 (Ovarian Cancer) | Subcutaneous Xenograft Mouse Model | Ascorbate | Reduced tumor weight by 50%. | mdpi.com |

| ID8 (Ovarian Cancer) | Intraperitoneal Xenograft Mouse Model | Ascorbate | Reduced tumor-associated macrophages and spheroid structures. | mdpi.com |

Analytical Techniques for Compound Characterization and Quantification in Research

The investigation of lysine ascorbate and its interactions within biological systems necessitates a suite of sophisticated analytical techniques for its characterization and quantification. These methods are crucial for understanding the formation of lysine-ascorbate adducts and their physiological roles.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Ion-Exchange Chromatography (IEC))

Chromatographic techniques are fundamental for the separation and quantification of lysine, ascorbate, and their derivatives in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for this purpose. It has been employed to separate and quantify various forms of vitamin C and amino acids. nih.gov For instance, HPLC can be used to analyze the products of reactions between proteins and ascorbic acid. nih.gov In studies of protein modifications, HPLC is used to fractionate protein hydrolysates to isolate specific modified amino acids, such as those derived from lysine. nih.gov However, the high polarity of lysine can make satisfactory retention on standard reversed-phase columns challenging, sometimes necessitating derivatization or the use of specialized columns. nih.gov Methods have been developed that use pre-column derivatization with agents like o-phthaldialdehyde for the analysis of amino acids, including lysine, by HPLC with fluorescence detection. bco-dmo.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity. This technique is invaluable for identifying and quantifying specific protein modifications. For example, LC-MS/MS has been used to confirm the formation of Nε-(azelayl)lysine from the incubation of a lysine derivative with peroxidized linoleic acid. nih.gov In the context of ascorbate-related modifications, LC-MS/MS analysis of cell lysates has revealed that vitamin C can induce a novel post-translational modification on lysine residues, termed "vitcylation". biorxiv.org This was confirmed by comparing the co-elution and MS/MS spectra of vitcylated peptides from cells with synthetic standards. biorxiv.org

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. This technique is particularly useful for separating charged amino acids and their derivatives. nih.gov IEC has been used to separate labeled amino acids from acid hydrolysates of proteins that have been oxidized by metal-catalyzed oxidation systems, which can involve ascorbate. nih.gov It is also a standard method for analyzing charge variants of monoclonal antibodies, which can arise from modifications like C-terminal lysine variations. waters.com

Mass Spectrometry-Based Approaches (e.g., Stable Isotope Dilution MS for Post-Translational Modification (PTM) Analysis)

Mass spectrometry (MS) is a powerful tool for characterizing post-translational modifications (PTMs) of proteins, including those involving lysine. portlandpress.comnih.gov

Stable Isotope Dilution MS is a quantitative MS technique that offers high precision and accuracy. In the study of lysine vitcylation, isotopic labeling with 1-13C-vitamin C was used to validate that the modification observed in cellular proteins was indeed derived from vitamin C. biorxiv.org MALDI-TOF/TOF MS analyses showed a characteristic mass shift for lysine vitcylation, which was further confirmed by the shift observed with the 13C-labeled ascorbate. biorxiv.org This approach allows for the unambiguous identification and quantification of specific PTMs. MS/MS analysis further confirms the modification on specific lysine-containing fragments. biorxiv.org

The general workflow for PTM analysis by MS involves protein digestion, enrichment of modified peptides, separation by liquid chromatography, and analysis by MS to determine peptide masses and fragmentation patterns for sequencing and PTM localization. portlandpress.com

Spectrophotometric and Fluorometric Assays for Biochemical Reactions

Spectrophotometric and fluorometric assays provide sensitive methods for quantifying lysine, ascorbate, and the products of their reactions.

Spectrophotometric assays can be used to determine the concentration of L-ascorbic acid. silae.it One method involves a reaction that produces a colored product with a maximum absorption at a specific wavelength (e.g., 520 nm), allowing for quantification against a standard curve. silae.it Another spectrophotometric assay has been adapted to measure pyrophosphate release during ubiquitination, a process involving lysine residues, by using a phosphomolybdate-based method. nih.gov

Fluorometric assays offer high sensitivity for the quantification of L-lysine and ascorbic acid. Commercially available kits for lysine quantification are based on the enzymatic conversion of lysine by lysine oxidase, which produces hydrogen peroxide. cellbiolabs.comsigmaaldrich.com The hydrogen peroxide then reacts with a fluorometric probe to generate a fluorescent signal that is proportional to the lysine concentration. cellbiolabs.comsigmaaldrich.com Similarly, fluorometric assays for ascorbic acid are available, which often involve the enzymatic oxidation of ascorbate to dehydroascorbic acid (DHA), followed by a reaction that produces a fluorescent product. caymanchem.comabcam.com

Immunochemical Detection of Modified Proteins (e.g., Anti-Vitcylation Antibodies)

Immunochemical methods utilize antibodies to specifically detect modified proteins.

Anti-Vitcylation Antibodies: To validate the occurrence of lysine vitcylation in cells, polyclonal antibodies that specifically recognize vitcyl-lysine have been developed. biorxiv.org Western blot analysis using these anti-vitcylation antibodies demonstrated that the levels of lysine vitcylation in cells were dependent on the dose and duration of vitamin C treatment, as well as the pH. biorxiv.org The specificity of these antibodies was confirmed by competition experiments with vitcylated peptides. biorxiv.org

This approach is part of a broader strategy of using antibodies to detect specific protein modifications. For example, antibodies have been developed to detect other lysine adducts, such as those formed from reactions with lipid hydroperoxides, and have been used in techniques like ELISA and immunohistochemistry to detect these modifications in tissues. nih.govresearchgate.net Similarly, antibodies against dicarbonyl-derived protein crosslinks, which can be formed from ascorbate oxidation products, have been used to identify these modifications in human tissues. ebi.ac.uk

Table 2: Analytical Techniques for this compound Research

| Technique | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on physicochemical properties (e.g., polarity). | Separation and quantification of lysine, ascorbate, and their derivatives; Fractionation of protein hydrolysates. | nih.govnih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines HPLC separation with mass-based detection and fragmentation for identification. | Identification and quantification of specific lysine modifications, such as "vitcylation," in complex biological samples. | biorxiv.org |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Separation of charged amino acids and their derivatives from protein hydrolysates. | nih.govwaters.com |

| Stable Isotope Dilution Mass Spectrometry | Quantification using isotopically labeled internal standards. | Validation and quantification of lysine vitcylation using 1-13C-vitamin C. | biorxiv.org |

| Spectrophotometric Assays | Measurement of light absorption by a colored product of a reaction. | Quantification of L-ascorbic acid. | silae.it |

| Fluorometric Assays | Measurement of fluorescence produced in a reaction. | Highly sensitive quantification of L-lysine and ascorbic acid in biological samples. | cellbiolabs.comsigmaaldrich.comcaymanchem.comabcam.com |

| Immunochemical Detection (e.g., Western Blot) | Use of specific antibodies to detect modified proteins. | Validation and analysis of lysine vitcylation in cells using anti-vitcylation antibodies. | biorxiv.org |

Interactions and Synergistic Effects of Lysine Ascorbate in Biochemical Systems

Combined Biological Effects with Other Bioactive Compounds (e.g., Proline, Green Tea Extract)

Research has extensively focused on a nutrient mixture (NM) composed of lysine (B10760008), proline, ascorbic acid, and green tea extract, demonstrating its synergistic potential, particularly in oncology. This combination has been shown to inhibit several key mechanisms of cancer progression across various cell lines.

A notable effect of this nutrient synergy is the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, a process integral to cancer cell invasion and metastasis. researchgate.netresearchgate.net Studies have shown that this nutrient mixture can significantly reduce the secretion of MMP-2 and MMP-9 in a dose-dependent manner in several cancer cell lines, including pancreatic, bladder, and melanoma cells. researchgate.netdrrathresearch.org For instance, in pancreatic cancer cells (MIA PaCa-2), MMP-9 expression was completely abolished at a concentration of 100 µg/mL of the nutrient mixture. drrathresearch.org Similarly, in bladder cancer cells (T-24), the mixture led to a virtual total inhibition of MMP-2 at 500 µg/mL and MMP-9 at 100 µg/mL. researchgate.net

The combination of these nutrients has also demonstrated a significant impact on inhibiting tumor growth and cancer cell invasion. In studies involving human osteosarcoma and prostate cancer xenografts in nude mice, dietary supplementation with this nutrient mixture resulted in a notable reduction in tumor size and growth. nih.goviiarjournals.org The anti-invasive properties have been quantified in vitro, with the nutrient mixture inhibiting the invasion of pancreatic cancer cells through Matrigel by 87% at 100 µg/mL and 100% at 500 µg/mL. drrathresearch.org Furthermore, in colon cancer cells (HCT 116), invasion was significantly reduced by 76% at 100 mcg/ml and completely inhibited at 500 mcg/ml. researchgate.net

The synergistic antioxidant effect is another critical aspect of the interaction between ascorbic acid and green tea extract. Ascorbic acid has been shown to regenerate the primary antioxidant catechin (B1668976) in green tea, epigallocatechin gallate (EGCG), enhancing its stability and bioavailability. fip.orgpurdue.edu This interaction is due to the difference in their reduction potentials, which allows ascorbic acid to regenerate EGCG radicals back to their active form. fip.orgresearchgate.net

The following tables summarize the research findings on the combined effects of this nutrient mixture on cancer cell lines:

| Cancer Cell Line | Nutrient Mixture Concentration | Effect on MMP Expression |

| Pancreatic (MIA PaCa-2) | 100 µg/mL | Abolished MMP-9 expression. drrathresearch.org |

| Bladder (T-24) | 500 µg/mL | Virtual total inhibition of MMP-2. researchgate.net |

| Bladder (T-24) | 100 µg/mL | Virtual total inhibition of MMP-9. researchgate.net |

| Colon (HCT 116) | 100 mcg/ml | Virtual total inhibition of MMP-9 expression. researchgate.net |

| Cancer Cell Line | Nutrient Mixture Concentration | Inhibition of Invasion (Matrigel) |

| Pancreatic (MIA PaCa-2) | 100 µg/mL | 87% inhibition. drrathresearch.org |

| Pancreatic (MIA PaCa-2) | 500 µg/mL | 100% inhibition. drrathresearch.org |

| Bladder (T-24) | 500 µg/mL | 95% inhibition. researchgate.net |

| Bladder (T-24) | 1000 µg/mL | 100% inhibition. researchgate.net |

| Colon (HCT 116) | 100 mcg/ml | 76% inhibition. researchgate.net |

| Colon (HCT 116) | 500 mcg/ml | 100% inhibition. researchgate.net |

| Cancer Cell Line | Nutrient Mixture Concentration | Inhibition of Cell Proliferation |

| Pancreatic (MIA PaCa-2) | 1000 µg/mL | 38% inhibition. drrathresearch.org |

| Breast (MDA-MB-231) | 500 microg/mL | 34% inhibition. researchgate.net |

| Breast (MCF-7) | 1000 microg/mL | 18% inhibition. researchgate.net |

| Melanoma (A2058) | 500 microg/ml | 64% inhibition. researchgate.net |

Theoretical Frameworks of Multi-Targeted Interventions in Biological Pathways

The synergistic effects observed with the combination of lysine ascorbate (B8700270), proline, and green tea extract can be understood through the theoretical framework of multi-targeted interventions, also known as polypharmacology. nih.gov Complex diseases, such as cancer, are not typically driven by a single molecular defect but rather by the dysregulation of multiple interconnected biochemical pathways. nih.govmdpi.comnih.gov Therefore, therapeutic strategies that simultaneously address several of these pathways are often more effective than single-target approaches. nih.govcrick.ac.uk

The concept of nutrient synergy aligns with this multi-target paradigm, suggesting that certain nutrients, when consumed together, can have a greater efficacy than when consumed alone. nih.govoasismedicalinstitute.com This is because different nutrients can target various points within a complex network of metabolic and signaling pathways. mdpi.comcrick.ac.uk For instance, in the context of cancer, one compound might inhibit cell proliferation, another might block angiogenesis, a third could inhibit the enzymes responsible for metastasis, and a fourth could induce apoptosis. researchgate.net The simultaneous disruption of these critical processes by a combination of nutrients can lead to a more potent anti-cancer effect.

The mixture of lysine, proline, ascorbic acid, and green tea extract exemplifies this multi-pronged approach. Lysine and proline are essential components for maintaining the stability of the extracellular matrix, while ascorbic acid is crucial for collagen synthesis. researchgate.net By strengthening the connective tissue, these nutrients can create a physical barrier to cancer cell invasion. researchgate.net Green tea extract, rich in EGCG, has been shown to inhibit MMPs, which are necessary for breaking down the extracellular matrix. mdpi.com Furthermore, ascorbic acid can enhance the antioxidant and anti-cancer effects of EGCG. fip.org

This multi-targeted intervention creates a biochemical environment that is hostile to cancer progression through several mechanisms:

Inhibition of Extracellular Matrix Degradation: By providing the building blocks for collagen (lysine and proline), promoting collagen synthesis (ascorbic acid), and inhibiting the enzymes that degrade it (EGCG from green tea extract), the nutrient mixture collectively works to prevent the breakdown of the tissue barrier that cancer cells must overcome to metastasize. researchgate.net

Inhibition of Angiogenesis: The nutrient mixture has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), a key signaling protein in the formation of new blood vessels that tumors need to grow. nih.goviiarjournals.org

Induction of Apoptosis: The combination of these nutrients has been found to induce programmed cell death in cancer cells. researchgate.net

The effectiveness of this multi-targeted approach lies in its ability to address the metabolic flexibility of cancer cells. crick.ac.uk Tumors can often adapt to treatments that block a single metabolic pathway by utilizing alternative routes for energy production and growth. crick.ac.uk By simultaneously targeting multiple pathways, the likelihood of the cancer cells developing resistance is reduced. mdpi.comnih.gov This theoretical framework underscores the potential of well-designed nutrient combinations to act as powerful agents in complex biological systems.

Q & A

Basic Research Questions

Q. What are the primary chemical pathways through which lysine ascorbate forms advanced glycation end products (AGEs) like Nε-(carboxymethyl)lysine (CML) under oxidative conditions?

- Methodology : Investigate the reaction kinetics of ascorbate autoxidation in the presence of lysine using controlled pH (physiological range) and temperature (25–37°C). Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify CML formation. Key intermediates like threose and Nε-threuloselysine should be monitored to validate the oxidative cleavage pathway .

- Experimental Design : Use isotopically labeled ¹³C-lysine to trace carbon transfer during CML formation, ensuring specificity in product identification .

Q. How does this compound modulate antioxidant enzyme activity in plant or mammalian systems under oxidative stress?

- Methodology : Treat model systems (e.g., Arabidopsis seedlings or mammalian cell lines) with varying concentrations of this compound (0–10 mM) under stress conditions (e.g., high temperature or reactive oxygen species (ROS) inducers). Quantify enzyme activities (e.g., superoxide dismutase, catalase) via spectrophotometric assays and correlate with ascorbate redox status using cyclic voltammetry .

Advanced Research Questions

Q. How can experimental designs differentiate between CML formation via this compound versus glucose-mediated glycation pathways?

- Methodology : Conduct parallel in vitro reactions with ¹³C-labeled glucose and ascorbate under identical oxidative conditions. Compare isotopic enrichment in CML using tandem mass spectrometry (MS/MS). Control for transition metal ions (e.g., Fe²⁺), which accelerate ascorbate autoxidation but not glucose glycation .

- Data Contradictions : Address discrepancies in CML yields reported in plant vs. mammalian systems by analyzing tissue-specific antioxidant buffering capacities and metal ion availability .

Q. What mechanisms explain the dual prooxidant and antioxidant roles of this compound in cancer cells versus normal cells?

- Methodology : Use extracellular flux analyzers to measure real-time ROS (e.g., H₂O₂) generation in cancer vs. normal cell lines treated with pharmacologic ascorbate (1–10 mM). Validate ascorbate radical (Asc•⁻) formation via electron paramagnetic resonance (EPR) and correlate with cytotoxicity assays .

- Analytical Challenges : Resolve conflicting data on intracellular vs. extracellular ROS by compartment-specific probes (e.g., genetically encoded H₂O₂ sensors) .

Q. How do reaction conditions (pH, metal ions, temperature) influence this compound-mediated protein pyrrolation, and what are the implications for autoimmune disease models?

- Methodology : Incubate human serum albumin (HSA) with ascorbate/Fe²⁺ under varying pH (5.0–7.4) and temperatures (15–35°C). Detect pyrrolated lysine (pyrK) via SYBR Green I binding assays and confirm with immunoassays using anti-DNA antibodies. Compare results with lipid peroxidation-derived pyrK .

- Technical Considerations : Optimize LC-MS parameters to distinguish pyrK from other lysine modifications, addressing potential false positives in complex biological matrices .

Methodological and Data Analysis Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on germination or cellular viability?

- Recommendations : Use factorial ANOVA to evaluate interactions between ascorbate concentration (e.g., 0–10 mM) and environmental variables (e.g., temperature). Apply post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons, ensuring reproducibility across ≥3 biological replicates .

Q. How can bioinformatics tools enhance the interpretation of omics data in this compound studies?

- Workflow : Perform pathway enrichment analysis (e.g., KEGG, GO) on proteomics or metabolomics datasets to identify ascorbate-affected pathways. Use principal component analysis (PCA) to cluster samples by treatment response, integrating redox metrics (e.g., glutathione/ascorbate ratios) .

Addressing Contradictions in Literature

Q. Why do studies report conflicting results on this compound’s stability in extracellular vs. intracellular environments?

- Resolution : Reconcile differences by standardizing ascorbate administration routes (e.g., intravenous vs. oral) and sampling times. For extracellular fluid, use microdialysis probes to capture dynamic Asc•⁻ and H₂O₂ fluxes, avoiding blood contamination artifacts .

Q. What factors contribute to variability in CML quantification across different research models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.